molecular formula C19H16O4 B14721845 2-[(2-Ethoxyphenyl)hydroxymethyl]naphthalene-1,4-dione CAS No. 6629-17-0

2-[(2-Ethoxyphenyl)hydroxymethyl]naphthalene-1,4-dione

Cat. No.: B14721845
CAS No.: 6629-17-0
M. Wt: 308.3 g/mol
InChI Key: ADSZMMXDLQQAOC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Ethoxyphenyl)hydroxymethyl]naphthalene-1,4-dione typically involves the condensation reaction of aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione in the presence of a catalyst such as nano copper (II) oxide. This reaction is carried out under mild, ambient, and solvent-free conditions, making it an environmentally benign method . The use of nano copper (II) oxide as a catalyst not only enhances the reaction efficiency but also allows for the recovery and reuse of the catalyst without loss of activity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of advanced catalytic systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Ethoxyphenyl)hydroxymethyl]naphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are commonly employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various naphthoquinone derivatives, hydroquinones, and substituted naphthalenes, each with distinct chemical and physical properties.

Scientific Research Applications

2-[(2-Ethoxyphenyl)hydroxymethyl]naphthalene-1,4-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-Ethoxyphenyl)hydroxymethyl]naphthalene-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinone structure allows it to participate in redox reactions, generating reactive oxygen species that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapies . Additionally, its ability to inhibit specific enzymes and signaling pathways contributes to its antimicrobial and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique ethoxyphenyl group, which imparts distinct chemical properties and enhances its solubility and reactivity. This structural feature differentiates it from other naphthoquinones and contributes to its diverse applications in research and industry.

Properties

CAS No.

6629-17-0

Molecular Formula

C19H16O4

Molecular Weight

308.3 g/mol

IUPAC Name

2-[(2-ethoxyphenyl)-hydroxymethyl]naphthalene-1,4-dione

InChI

InChI=1S/C19H16O4/c1-2-23-17-10-6-5-9-14(17)19(22)15-11-16(20)12-7-3-4-8-13(12)18(15)21/h3-11,19,22H,2H2,1H3

InChI Key

ADSZMMXDLQQAOC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(C2=CC(=O)C3=CC=CC=C3C2=O)O

Origin of Product

United States

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